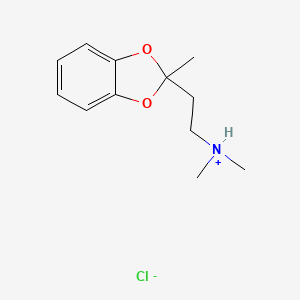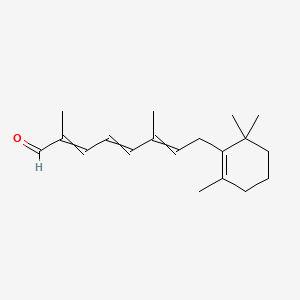
Potassium 16-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 16-methylheptadecanoate can be synthesized through the neutralization of 16-methylheptadecanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is dissolved in water and then neutralized by adding a stoichiometric amount of potassium hydroxide. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The acid is first purified and then reacted with potassium hydroxide in large reactors. The resulting product is then filtered, dried, and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 16-methylheptadecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or other carboxylates. The reaction conditions often include mild temperatures and neutral pH.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions usually require acidic or basic conditions.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products
Substitution: The major products are typically new carboxylate salts or esters.
Oxidation: Oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction usually results in the formation of alcohols.
Applications De Recherche Scientifique
Potassium 16-methylheptadecanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium 16-methylheptadecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium stearate: A straight-chain fatty acid salt with similar surfactant properties but different structural characteristics.
Potassium oleate: An unsaturated fatty acid salt with similar emulsifying properties but different reactivity due to the presence of a double bond.
Potassium palmitate: Another straight-chain fatty acid salt with similar applications but different chain length.
Uniqueness
Potassium 16-methylheptadecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties. This structure enhances its solubility and emulsifying capabilities compared to straight-chain analogs .
Propriétés
Numéro CAS |
68413-46-7 |
|---|---|
Formule moléculaire |
C18H35KO2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
potassium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
NGNZTXNWCGRXKL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)



![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)




![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)



![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
